Nortrachelogenin-8'-O-|A-glucoside
CAS No.: 858127-38-5
Cat. No.: VC7850767
Molecular Formula: C26H32O12
Molecular Weight: 536.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 858127-38-5 |
---|---|
Molecular Formula | C26H32O12 |
Molecular Weight | 536.5 g/mol |
IUPAC Name | (3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one |
Standard InChI | InChI=1S/C26H32O12/c1-34-18-8-13(3-5-16(18)28)7-15-12-36-25(33)26(15,10-14-4-6-17(29)19(9-14)35-2)38-24-23(32)22(31)21(30)20(11-27)37-24/h3-6,8-9,15,20-24,27-32H,7,10-12H2,1-2H3/t15-,20+,21+,22-,23+,24-,26-/m0/s1 |
Standard InChI Key | YAVQULWQXQRTKS-KOFHWYBRSA-N |
Isomeric SMILES | COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES | COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O |
Canonical SMILES | COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Nortrachelogenin-8'-O-β-glucoside belongs to the lignan family, featuring a core dibenzylbutyrolactone structure with a glucose unit attached via a β-glycosidic bond at the 8'-position. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
CAS Number | 858127-38-5 | |
Molecular Formula | ||
Molecular Weight | 536.5 g/mol | |
Purity | >98% (HPLC) | |
Storage Conditions | -20°C (long-term), 2–8°C (shipping) |
The glycosidic linkage is critical for its bioavailability, as the glucose moiety enhances solubility and interaction with cellular targets . Nuclear magnetic resonance (NMR) data confirm the β-configuration of the glucoside, with HMBC correlations linking the anomeric proton (δ 4.84) to the C-8' position (δ 145.4) .
Natural Sources and Extraction
Botanical Origins
Nortrachelogenin-8'-O-β-glucoside is predominantly isolated from:
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Trachelospermum jasminoides (Lindl.) Lem.: A traditional Chinese medicinal plant used for treating inflammation and rheumatism .
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Pulsatilla koreana: Known for its anticancer properties, this plant’s dried roots yield the compound through alcohol extraction and chromatographic purification .
Synthetic Accessibility
Pharmacological Activities
Anticancer Mechanisms
Nortrachelogenin-8'-O-β-glucoside demonstrates dose-dependent inhibition of cancer cell proliferation, particularly in hormone-dependent cancers (e.g., breast and prostate) . Mechanistic studies suggest:
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Cell Cycle Arrest: Induction of G1/S phase arrest via downregulation of cyclin D1 and CDK4 .
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Apoptosis Activation: Caspase-3/7 activation and PARP cleavage in treated cells .
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Hormone Pathway Modulation: Reduction in estrogen receptor-α (ER-α) expression, impairing hormone-driven tumor growth .
Challenges and Future Directions
Research Gaps
Clinical Prospects
Given its dual anticancer and immunomodulatory potential, nortrachelogenin-8'-O-β-glucoside is a candidate for combinatorial therapies. Preclinical trials focusing on solid tumors and inflammatory conditions are recommended.
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